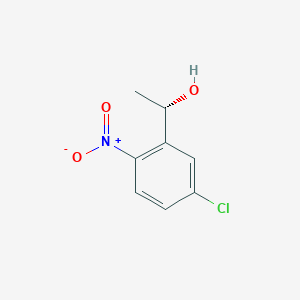

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

Beschreibung

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 5-chloro-2-nitrophenyl substituent. The (S)-configuration at the stereogenic center imparts distinct stereochemical properties critical for its interactions in synthetic or biological systems.

Eigenschaften

Molekularformel |

C8H8ClNO3 |

|---|---|

Molekulargewicht |

201.61 g/mol |

IUPAC-Name |

(1S)-1-(5-chloro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |

InChI-Schlüssel |

RYPXIBNSMBAQEU-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

Nitration: The starting material, 5-chlorophenyl, undergoes nitration to introduce the nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.

Alcohol Formation: Finally, the amine is converted to the ethan-1-ol moiety through a series of reactions involving protection and deprotection steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The ethan-1-ol moiety may also play a role in its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Stereochemical Purity

(a) Halogen and Functional Group Variations

- 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): This achiral ketone has an amino (-NH₂) group at position 2 and a nitro group at position 4. The absence of a hydroxyl group and chirality eliminates stereochemical considerations, simplifying its synthesis but limiting applications in enantioselective reactions. Its toxicological profile remains understudied .

(R)-1-(3-Chlorophenyl)ethan-1-ol (C₈H₉ClO):

With a single chloro substituent at position 3, this compound exhibits lower steric hindrance compared to the target compound. Its stereochemical purity (87%) is comparable to other chiral alcohols synthesized via asymmetric reduction methods .

(b) Halogen and Positional Isomerism

- (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (C₈H₇FIO):

The replacement of chlorine with fluorine and iodine alters solubility and stability. The larger iodine atom increases molecular weight and may enhance lipophilicity, while fluorine’s electronegativity impacts electronic effects. Chirality here also dictates biological interactions, as seen in many pharmacologically active compounds .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

*Inferred from nitro group’s electron-withdrawing nature .

Biologische Aktivität

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article aims to explore the biological activities associated with this compound, highlighting relevant studies, mechanisms of action, and potential applications.

This compound possesses a chloro and nitro substituent on a phenyl ring, which contributes to its biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Recent investigations have indicated that this compound demonstrates significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

Mechanism of Action:

The mechanism involves the induction of oxidative stress leading to increased reactive oxygen species (ROS), which subsequently activates apoptotic pathways. The compound was found to upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via ROS generation |

| HCT-116 | 10 | Cell cycle arrest and apoptosis |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 32 µg/mL, suggesting its potential use in treating infections caused by resistant strains .

Study 2: Anticancer Properties

In another study published in a peer-reviewed journal, the anticancer effects of this compound were assessed on HCT-116 colon cancer cells. The findings demonstrated that the compound induced significant apoptosis, with an IC50 value of 10 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.